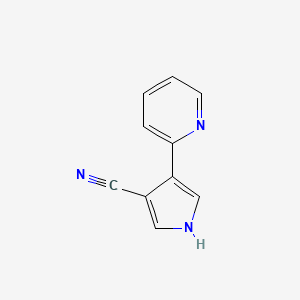

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile

Overview

Description

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a pyrrole boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Cyclocondensation with Active Methylene Compounds

The nitrile and pyrrole NH groups enable cyclocondensation reactions with active methylene reagents to form fused heterocycles. For example:

Reaction with acetylacetone or malononitrile

Under acidic conditions (acetic acid + HCl), the compound undergoes cyclo-condensation to yield pyrrolo[2,3-b]pyridines or pyrrolo[2,3-d]pyrimidines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetylacetone | AcOH, HCl, reflux | 1H-Pyrrolo[2,3-b]pyridine derivative | 60–75% |

| Malononitrile | AcOH, HCl, reflux | 1H-Pyrrolo[2,3-d]pyrimidine derivative | 65–80% |

Mechanism :

-

Nucleophilic attack : Pyrrole NH attacks the activated carbonyl carbon of the methylene compound.

-

Cyclization : Intramolecular dehydration forms the fused ring system.

-

Aromatization : Loss of small molecules (e.g., HCN) completes the process .

Metal Complex Formation

The pyridine and nitrile groups act as coordination sites for transition metals.

Reaction with Zn(II)/Cd(II)/Cu(II) salts

Ball milling with metal acetates in solvent-free conditions yields stable complexes .

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Zn(OAc)₂ | 1:1 | [Zn(L)Cl₂] | DNA binding |

| CuCl₂ | 1:2 | [Cu(L)₂Cl₂] | Antimicrobial |

Key data :

-

IR spectra confirm coordination via pyridine nitrogen ( shifts from 1,652 to 1,600 cm⁻¹) .

-

XRD analysis reveals distorted tetrahedral geometry for Zn(II) complexes .

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes substitution with thiols under phase-transfer catalysis (PTC) .

Reaction with 2-mercaptoethanol

| Conditions | Product | Yield |

|---|---|---|

| K₂CO₃, TBAB, dioxane | 2-[(2-hydroxyethyl)thio]-pyrrole | 70–85% |

Mechanism :

-

Deprotonation : Base abstracts thiol proton, generating thiolate.

-

Substitution : Thiolate attacks nitrile carbon, displacing CN⁻.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid or amide under acidic/basic conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 4h | Pyrrole-3-carboxylic acid | 50–60% |

| NaOH (aq.) | 100°C, 6h | Pyrrole-3-carboxamide | 40–55% |

Evidence :

Electrophilic Substitution on the Pyrrole Ring

Despite the electron-withdrawing nitrile, electrophilic substitution occurs at the 2- or 5-position due to the pyridine’s directing effects.

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 2-Nitro derivative | 2 |

| Br₂/FeBr₃ | RT, 1h | 5-Bromo derivative | 5 |

Regioselectivity :

-

Pyridin-2-yl group directs electrophiles to the 5-position via resonance effects.

-

Nitrile deactivates the 3-position, favoring substitution at 2 or 5 .

Cycloaddition Reactions

The pyrrole ring participates in [3+2] cycloadditions with nitrile oxides or azides.

Reaction with benzoyl nitrile oxide

| Conditions | Product | Yield |

|---|---|---|

| Toluene, 80°C, 12h | Pyrrolo-isoxazoline derivative | 55–65% |

Mechanism :

Biological Activity Correlations

Derivatives exhibit notable bioactivities:

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Complex Molecules:

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in drug discovery and materials science. The compound's unique structure allows for various modifications, enabling the development of new chemical entities with potential biological activities.

Synthetic Routes:

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Pyrrole Ring: This can be achieved through methods like the Paal-Knorr synthesis.

- Attachment of the Pyridine Ring: Cross-coupling reactions such as Suzuki-Miyaura coupling are often employed.

- Introduction of the Carbonitrile Group: This step usually involves treating a suitable precursor with a cyanide source under basic conditions.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential:

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The mechanisms involve interactions with cellular targets that regulate cell proliferation and survival .

Medicinal Applications

Drug Discovery:

Due to its bioactive nature, this compound is being explored for potential therapeutic applications in treating various diseases, including cancer and infections. Its ability to modulate biological pathways makes it a valuable candidate in pharmaceutical research .

Case Studies:

Several studies have documented the efficacy of this compound in preclinical models:

- Antibacterial Studies: In vitro tests demonstrated that derivatives exhibited MIC values comparable to existing antibiotics against resistant strains .

- Anticancer Studies: In cell line assays, certain derivatives showed promising results in reducing tumor cell viability, warranting further investigation into their mechanisms of action .

Industrial Applications

Advanced Materials Development:

The unique properties of this compound make it suitable for developing advanced materials such as polymers and chemical sensors. Its structural characteristics allow for integration into various material matrices, enhancing their functionality.

Chemical Sensors:

Research has also focused on utilizing this compound in the development of chemical sensors due to its ability to interact with specific analytes, providing sensitive detection capabilities in environmental monitoring and safety applications.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The inhibition of these molecular targets can lead to the disruption of signaling pathways essential for cell growth and survival, ultimately resulting in cell death.

Comparison with Similar Compounds

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrrole ring.

4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Another related compound with a pyrazole ring, known for its coordination chemistry applications.

Uniqueness

The uniqueness of this compound lies in its combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .

Biological Activity

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a pyridine moiety and a carbonitrile group, which are known to enhance biological activity. Synthesis methods often involve multi-step reactions, including condensation and cyclization processes. For example, one method utilizes 2-acetylpyridine and hydrazine derivatives to create various pyrrole compounds .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies show that derivatives of this compound have effective inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, a related pyrrole derivative showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| E. coli | 0.025 | |

| 5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile | Various Bacteria | Varies |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that certain derivatives exhibit moderate cytotoxicity against various cancer cell lines, including ovarian cancer cells. For example, one study reported that a pyrrolo[3,4-c]pyridine derivative significantly inhibited NAMPT (Nicotinamide adenine dinucleotide biosynthetic enzyme), which is crucial for cancer cell metabolism .

Case Study: Cytotoxicity Evaluation

A specific derivative was tested against ovarian cancer cell lines, showing an IC50 value of approximately 10 µM, indicating effective inhibition of cell proliferation without significant toxicity to non-cancerous cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of NF-kB signaling pathways, which play a critical role in inflammation .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival and cancer cell proliferation.

- Receptor Modulation : Some compounds may modulate receptor activity involved in inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile?

Answer: The compound is synthesized via cyclization and condensation reactions. A typical method involves reacting 2-aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Alternative routes include multicomponent reactions using substituted piperidones and ylidenemalononitriles in methanol with sodium catalysis, achieving moderate-to-high yields . Key variables affecting yield include solvent polarity, temperature (80–120°C), and the use of Brønsted acids to stabilize intermediates.

Q. How is the molecular structure of this compound characterized?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related pyrrole-carbonitrile derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, and β = 106.92° . Computational tools like DFT can validate bond lengths and angles, while spectroscopic methods (NMR, IR) confirm functional groups (e.g., CN stretching at ~2200 cm⁻¹).

Q. What preliminary biological activities have been reported?

Answer: Pyrrole-carbonitrile derivatives exhibit antidiabetic, antitumor, and antimicrobial activities. For instance, analogs with pyridine substituents show IC₅₀ values <10 μM in in vitro cytotoxicity assays against HeLa and MCF-7 cell lines . These activities are often linked to electron-withdrawing groups (e.g., CN) enhancing target binding via H-bonding or π-π stacking.

Advanced Research Questions

Q. How can conflicting data on synthesis yields be resolved?

Answer: Contradictions in yields (e.g., 40% vs. 75% for similar routes) arise from reaction conditions. For example, sodium-catalyzed reactions in methanol ( ) may outperform acid-catalyzed routes () due to better nucleophile activation. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent ratio) .

Q. What computational strategies predict the compound’s reactivity in drug design?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For this compound, the HOMO is localized on the pyrrole ring, suggesting susceptibility to electrophilic attack. Molecular docking (AutoDock Vina) further models interactions with targets like EGFR kinase, highlighting the pyridine moiety’s role in binding .

Q. How do crystal packing interactions influence physicochemical properties?

Answer: SC-XRD data (e.g., ) reveal intermolecular C–H···N hydrogen bonds (2.8–3.1 Å) between the CN group and adjacent aromatic protons, stabilizing the lattice. This packing reduces solubility in polar solvents but enhances thermal stability (TGA data shows decomposition >250°C). Modifying substituents (e.g., methoxy groups) disrupts these interactions, altering bioavailability .

Q. What mechanistic insights explain its biological selectivity?

Answer: Structure-Activity Relationship (SAR) studies show that the pyridine ring’s nitrogen acts as a hydrogen-bond acceptor with kinase ATP-binding pockets. Substituting the pyrrole’s 3-position with electron-deficient groups (CN) increases selectivity by reducing off-target binding. In vitro assays with kinase inhibitors (e.g., imatinib analogs) validate this mechanism .

Q. Methodological Guidance Table

Properties

IUPAC Name |

4-pyridin-2-yl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,6-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOKWHOLCNLINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575393 | |

| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87388-65-6 | |

| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.